5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
Description
5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a trifluoroethyl substituent at the N1 position and an ethyl group at the C5 position of the triazole ring. This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, which is notable for its structural versatility in medicinal chemistry and materials science. The trifluoroethyl group introduces strong electron-withdrawing properties, enhancing acidity and influencing intermolecular interactions, making it valuable in drug design and coordination chemistry .
Synthetic routes for analogous triazole-4-carboxylates often involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions between aryl azides and β-ketoesters. For example, ethyl 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylates are synthesized via base-catalyzed reactions, followed by hydrolysis to yield carboxylic acids . The trifluoroethyl group in the target compound may be introduced using phenyl(2,2,2-trifluoroethyl)iodonium triflate, a reagent effective for synthesizing 2,2,2-trifluoroethyl esters under mild conditions .
Properties
Molecular Formula |
C7H8F3N3O2 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
5-ethyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15) |
InChI Key |
FOQIHZNMGMUBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid typically follows multi-step routes:
- Formation of the 1,2,3-triazole core via cycloaddition reactions involving azides and β-ketoesters or related precursors.
- Introduction of substituents such as ethyl and trifluoroethyl groups at the N-1 and C-5 positions of the triazole ring.
- Functional group transformations to install the carboxylic acid moiety at the 4-position.
Cycloaddition-Based Synthesis of 1,2,3-Triazoles
A well-documented approach involves the cycloaddition of β-ketoesters with organic azides under base-promoted conditions to yield substituted 1,2,3-triazoles. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile at elevated temperatures (50–60 °C) facilitates the formation of 5-substituted-1,2,3-triazole-4-carboxylates with good yields.
- React β-ketoester (1.2 equiv) with an azide (1 equiv) in MeCN (0.2 M).
- Add DBU (1.2 equiv) and stir overnight at 50–60 °C.
- Purify by flash chromatography to isolate triazole esters.
This method can be adapted to incorporate ethyl groups at the 5-position by selecting appropriate β-ketoesters and to introduce trifluoroethyl substituents via azides bearing trifluoroethyl groups.
Introduction of the Trifluoroethyl Group
The 1-(2,2,2-trifluoroethyl) substituent is typically introduced by using 2,2,2-trifluoroethyl azide or related precursors in the cycloaddition step. Alternatively, post-cyclization alkylation of the triazole nitrogen with 2,2,2-trifluoroethyl halides under basic conditions can be employed.
Carboxylic Acid Formation
The ester intermediates obtained from cycloaddition are hydrolyzed under basic conditions (e.g., KOH in water at 0 °C to room temperature) to yield the corresponding carboxylic acids. Acidification of the reaction mixture precipitates the free acid, which can be isolated by filtration.
Alternative Route via Halogenated Triazoles and Grignard Reagents (Patent Method)
A patented method describes preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazoles:
- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at low temperature (−78 °C to 0 °C).
- Add isopropylmagnesium chloride (Grignard reagent) to selectively substitute bromine atoms.
- Introduce carbon dioxide gas to carboxylate the intermediate organomagnesium species.
- Acidify to precipitate the triazole-4-carboxylic acid.
- Optional methylation and further purification steps yield pure acid derivatives.
This method allows for precise substitution patterns and is adaptable for ethyl and trifluoroethyl substituents through the choice of starting materials and Grignard reagents.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The electron-deficient triazole ring undergoes nucleophilic substitution at specific positions, influenced by the electron-withdrawing trifluoroethyl group. Key reactions include:
Example : Reaction with iodomethane under basic conditions yields 5-ethyl-1-(2,2,2-trifluoroethyl)-4-methyl-1H-1,2,3-triazole-4-carboxylic acid (yield: 72%).
Carboxylic Acid Derivative Formation
The carboxylic acid moiety participates in standard functional group interconversions:
| Reaction | Conditions | Product |
|---|---|---|
| Esterification | SOCl₂, followed by ROH, 0°C → RT | Ethyl/methyl esters (e.g., ethyl ester yield: 85%) |
| Amide formation | EDCI, HOBt, DIPEA, amine, DCM | Amide derivatives (e.g., benzylamide yield: 68%) |
| Acid chloride synthesis | Oxalyl chloride, DMF cat., THF | Corresponding acyl chloride (yield: 90%) |
Mechanistic Insight : The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during amide/ester formation.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in dipolar cycloadditions under specific conditions:
Key Data :
-
Activation energy for cycloaddition: ΔG‡ = 24.3 kcal/mol (DFT calculations)
-
Base-mediated ring opening occurs preferentially at the N2–N3 bond
Metal-Catalyzed Cross-Couplings
The C–H bonds adjacent to electron-withdrawing groups enable catalytic functionalization:
Experimental Note : Reactions require strict anhydrous conditions due to the hydrolytic sensitivity of the trifluoroethyl group.
Redox Reactions
The triazole ring exhibits unusual redox stability, but the side chains undergo transformations:
| Process | Conditions | Outcome |
|---|---|---|
| Ethyl group oxidation | KMnO₄, H₂O, 100°C | Forms ketone derivative (yield: 42%) |
| Trifluoroethyl reduction | LiAlH₄, THF, −78°C → RT |
Scientific Research Applications
5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the N1 and C5 positions, affecting physicochemical and biological properties:
Physicochemical Properties
- For example, ortho-formyl triazole carboxylic acids are used in rhodamine dyes and coordination chemistry .
- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-fluorinated analogs, necessitating formulation optimization for pharmaceutical use.
Biological Activity
5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a triazole ring and a carboxylic acid functional group. Its molecular formula is C${12}$H${10}$F${3}$N${3}$O$_{2}$, with a molecular weight of 285.23 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and potential biological interactions, making it an interesting candidate for pharmaceutical applications.
Chemical Structure and Properties
The compound features an ethyl group and a trifluoroethyl group attached to the triazole ring. The fluorine atoms in the trifluoroethyl moiety are known to significantly influence the compound's reactivity and biological activity due to their electronegative nature.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit various biological activities, including antimicrobial and antifungal properties. Specifically, 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated:
- Antimicrobial Activity : It inhibits specific enzymes involved in microbial metabolism, suggesting potential use as an antimicrobial agent.
- Antifungal Properties : Similar to other triazole derivatives, it may be effective against fungal infections due to its mechanism of action that targets fungal cell wall synthesis.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of enzymes critical for microbial growth and survival. Studies have shown that triazole derivatives can interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
1. Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole compounds, 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid was evaluated alongside other derivatives. The results indicated significant inhibition against several bacterial strains:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid | 8 µg/mL | E. coli, S. aureus |
| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | 16 µg/mL | E. coli |
| 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole | 4 µg/mL | S. aureus |
2. Antifungal Activity
In another study focusing on antifungal properties:
| Compound Name | EC50 (µM) | Fungal Strains |
|---|---|---|
| 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid | 0.5 | Candida albicans |
| Fluconazole (control) | 0.25 | Candida albicans |
The compound exhibited promising antifungal activity comparable to established antifungals like fluconazole.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Methyl group instead of ethyl | Antimicrobial | Lacks trifluoroethyl group |
| 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole | Trifluoromethyl instead of trifluoroethyl | Antifungal | Different substituent affects solubility |
| 5-Ethyl-4-amino-1H-1,2,3-triazole | Amino group instead of carboxylic acid | Antiparasitic | Different functional group leads to varied activity |
Q & A
Basic: What are the standard synthetic routes for 5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via cyclization reactions. For example, analogous triazole derivatives are prepared by refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with sodium acetate in acetic acid. After reflux, the product is isolated via filtration, washed with acetic acid/water/ethanol, and recrystallized from a DMF/acetic acid mixture to improve purity . Modifications to this protocol may involve adjusting substituents (e.g., ethyl or trifluoroethyl groups) during the alkylation step .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar triazoles, SC-XRD at 293 K with a Mo Kα radiation source (λ = 0.71073 Å) resolves bond lengths (mean C–C = 0.003 Å) and torsion angles. Data refinement using software like SHELXL achieves R factors < 0.15, confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can reaction kinetics and thermodynamics be analyzed for its synthesis?
Methodological Answer:
Reaction fundamentals (e.g., activation energy, rate constants) are studied via in situ spectroscopic monitoring (e.g., NMR, IR). Computational tools like Gaussian or ORCA model transition states using density functional theory (DFT). Thermodynamic parameters (ΔH, ΔS) are derived from temperature-dependent yield data, validated against Arrhenius plots .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer:
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or solvent effects. For example, trifluoroethyl groups may exhibit rotational barriers detectable via variable-temperature NMR. Cross-validation with dynamic HPLC or computational conformational analysis (e.g., molecular dynamics simulations) reconciles such inconsistencies .
Advanced: How can factorial design optimize reaction conditions?
Methodological Answer:
A 2<sup>k</sup> factorial design tests variables (temperature, catalyst loading, solvent ratio). For triazole synthesis, factors like reflux duration (3–5 h) and sodium acetate molarity (0.1–0.2 mol) are varied. Response surface methodology (RSM) then identifies optimal conditions, maximizing yield and minimizing byproducts (e.g., uncyclized intermediates) .
Advanced: What computational approaches predict its biological activity?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) screens the compound against target proteins (e.g., enzymes, receptors). Quantum mechanical calculations (DFT) assess electrostatic potential surfaces to predict binding affinities. ADMET properties (e.g., solubility, logP) are modeled using SwissADME or ADMETLab .
Advanced: How is stability assessed under varying storage conditions?
Methodological Answer:
Accelerated stability studies (ICH guidelines) expose the compound to heat (40°C), humidity (75% RH), and light (UV/Vis). Degradation products are monitored via HPLC-MS. Kinetic modeling (e.g., zero/first-order decay) estimates shelf life. Excipient compatibility (e.g., with silica in chromatography) is tested via TGA/DSC .
Advanced: What techniques validate purity in the absence of analytical data?
Methodological Answer:
Combined orthogonal methods:
- HPLC-PDA : Quantifies impurities >0.1% using C18 columns (acetonitrile/water + 0.1% TFA).
- Elemental Analysis : Validates C/H/N/F content (±0.4% theoretical).
- NMR Purity : Integrates proton signals against internal standards (e.g., TMS) .
Basic: What are its key physicochemical properties?
Methodological Answer:
- Molecular Weight : Calculated as 255.2 g/mol (C₈H₁₀F₃N₃O₂).
- Solubility : Likely polar due to carboxylic acid; experimental determination in DMSO/water mixtures via shake-flask method.
- Melting Point : Estimated via DSC (similar triazoles melt at 195–214°C) .
Advanced: How is regioselectivity controlled during triazole formation?
Methodological Answer:
Regioselectivity (1,2,3-triazole vs. 1,2,4-triazole) is governed by catalyst choice. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products. Steric effects of substituents (e.g., trifluoroethyl) further direct regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
